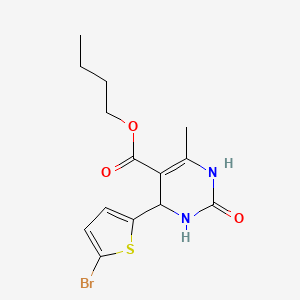![molecular formula C13H10BrNO2 B11080058 (4Z)-2-(3-bromophenyl)-4-[(2E)-but-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11080058.png)
(4Z)-2-(3-bromophenyl)-4-[(2E)-but-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that features a bromophenyl group, a butenylidene moiety, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The bromophenyl group can be introduced via bromination reactions, while the butenylidene moiety can be added through aldol condensation or similar reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the oxazole ring can interact with biological macromolecules. These interactions can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other bromophenyl derivatives and oxazole-containing molecules. Examples include:
- 2-(3-BROMOPHENYL)-1,3-OXAZOLE
- 4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE
Uniqueness
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the bromophenyl group and the butenylidene moiety within the oxazole ring system distinguishes it from other similar compounds .
特性
分子式 |
C13H10BrNO2 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC名 |
(4Z)-2-(3-bromophenyl)-4-[(E)-but-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H10BrNO2/c1-2-3-7-11-13(16)17-12(15-11)9-5-4-6-10(14)8-9/h2-8H,1H3/b3-2+,11-7- |
InChIキー |
AOMSWKFIDOUWCG-ICVSQMLFSA-N |
異性体SMILES |
C/C=C/C=C\1/C(=O)OC(=N1)C2=CC(=CC=C2)Br |
正規SMILES |
CC=CC=C1C(=O)OC(=N1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B11079975.png)
![4,6-dimethyl-2-oxo-1-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11079978.png)
![2-chloro-5-nitro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11079993.png)
![3,4-dimethyl-N-{4-[(phenylcarbonyl)amino]phenyl}benzamide](/img/structure/B11079994.png)
![3-acetyl-6-methyl-2-[(4-methylpiperazin-1-yl)amino]-4H-pyran-4-one](/img/structure/B11080007.png)
![3-methoxy-N-{2-[(4-methoxybenzyl)oxy]-5-(trifluoromethyl)phenyl}-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11080014.png)

![N-(2-hydroxyethyl)-4-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11080024.png)
![N-(4-Chlorophenyl)-N-[4-(4-methylphenyl)-3-(3-morpholinopropyl)-1,3-thiazol-2(3H)-yliden]amine](/img/structure/B11080027.png)
![N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-2,4-dimethylaniline](/img/structure/B11080030.png)
![ethyl {1-benzyl-3-[(E)-{4-[chloro(difluoro)methoxy]phenyl}diazenyl]-1H-indol-2-yl}acetate](/img/structure/B11080035.png)
![1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-(2,4-dichlorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11080047.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B11080048.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(2-chlorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11080056.png)
